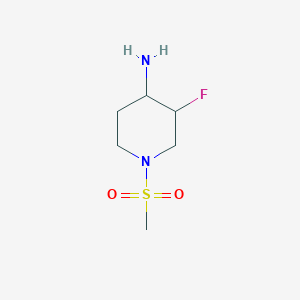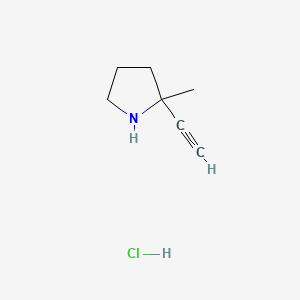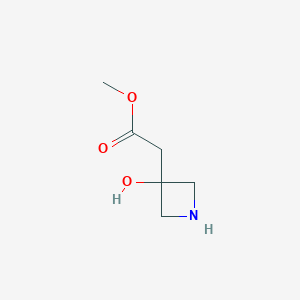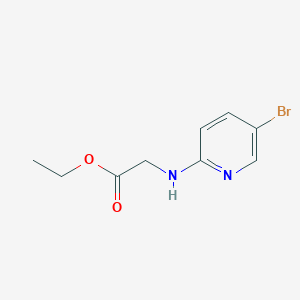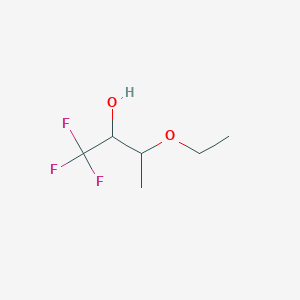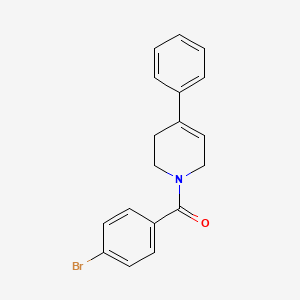
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine is a complex organic compound characterized by its bromobenzoyl group and phenyl ring attached to a tetrahydropyridine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting with the bromination of benzene to form 4-bromobenzoyl chloride. This intermediate is then reacted with phenylmagnesium bromide to form the corresponding Grignard reagent, which is further reacted with a suitable dihydropyridine derivative under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the process and minimize waste.
化学反应分析
Types of Reactions: 1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine has found applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific structural features. Similar compounds include:
1-(4-Chlorobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Similar structure with a chlorine atom instead of bromine.
1-(4-Methoxybenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Contains a methoxy group instead of a bromine atom.
1-(4-Nitrobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Features a nitro group in place of bromine.
These compounds differ in their reactivity and biological activity due to the different substituents on the benzoyl group.
属性
分子式 |
C18H16BrNO |
|---|---|
分子量 |
342.2 g/mol |
IUPAC 名称 |
(4-bromophenyl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H16BrNO/c19-17-8-6-16(7-9-17)18(21)20-12-10-15(11-13-20)14-4-2-1-3-5-14/h1-10H,11-13H2 |
InChI 键 |
NGTSCWJHEAFYCB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
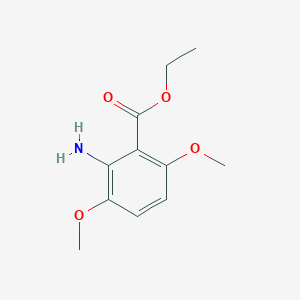
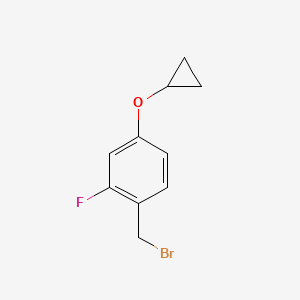
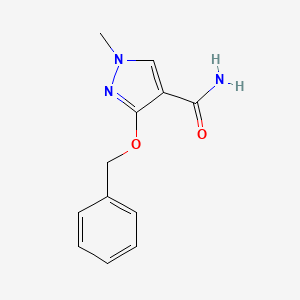
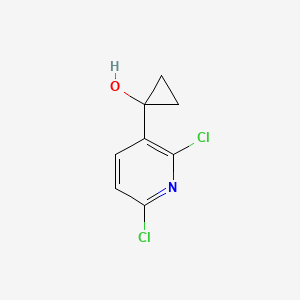

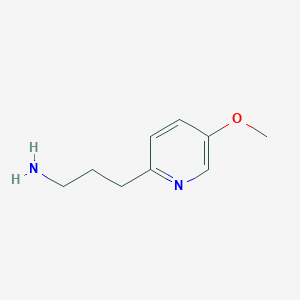
![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)
